Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate
Description
Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate is a synthetic chromen-4-one derivative characterized by a benzyl ester-linked acetoxy group at position 3 of the chromene core. Its structure includes:
- 6,8-Dimethyl substituents: Enhance steric bulk and influence electronic properties.
- 2-(4-Methylphenyl) group: Introduces aromaticity and lipophilicity.
- 3-Oxyacetate benzyl ester: Provides hydrolytic stability and modulates solubility.
Properties
CAS No. |
6846-96-4 |
|---|---|
Molecular Formula |
C27H24O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate |
InChI |
InChI=1S/C27H24O5/c1-17-9-11-21(12-10-17)26-27(24(29)22-14-18(2)13-19(3)25(22)32-26)31-16-23(28)30-15-20-7-5-4-6-8-20/h4-14H,15-16H2,1-3H3 |
InChI Key |
URRSSEPNGJTXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC(=CC(=C3O2)C)C)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl acetate with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the esterification process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the benzyl group.
Esterification and Hydrolysis: The ester functional group in the compound can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has shown that derivatives of this compound exhibit biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Key analogues were identified from literature, focusing on substituent variations and molecular properties:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity: The target compound’s 6,8-dimethyl and 4-methylphenyl groups likely enhance lipid solubility compared to Analogue 1’s phenoxy group.
- Stability : The benzyl ester in the target compound and Analogue 1 may confer hydrolytic stability, whereas Analogue 2’s α-keto ester could increase reactivity.
- Synthetic Accessibility : Analogue 2’s simpler structure (lacking a chromene core) suggests easier synthesis compared to the target compound .
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